3,4-Difluoro-5,5-dimethyl-2(5H)-furanone

Catalog No.
S13338047
CAS No.
M.F
C6H6F2O2
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone

Product Name

3,4-Difluoro-5,5-dimethyl-2(5H)-furanone

IUPAC Name

3,4-difluoro-5,5-dimethylfuran-2-one

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C6H6F2O2/c1-6(2)4(8)3(7)5(9)10-6/h1-2H3

InChI Key

LZPSVTOJWCCNFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)F)F)C

3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is a synthetic organic compound characterized by a furanone structure, which is a five-membered lactone containing two double bonds and a carbonyl group. The presence of two fluorine atoms at the 3 and 4 positions and two methyl groups at the 5 position contributes to its unique chemical properties. This compound is notable for its potential applications in pharmaceuticals and materials science due to its reactivity and structural features.

  • Oxidation: The hydroxy group can be oxidized to yield a carbonyl compound.
  • Reduction: Under specific conditions, the furan ring can be reduced to form dihydrofuran derivatives.
  • Substitution: The difluorophenyl group can engage in nucleophilic substitution reactions, particularly with strong nucleophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium methoxide for substitution reactions.

Research indicates that compounds within the furanone family exhibit significant biological activity. 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is being explored for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor binding . Additionally, its derivatives have shown promise in treating infections and diseases due to their bioactive nature.

The synthesis of 3,4-difluoro-5,5-dimethyl-2(5H)-furanone typically involves multi-step processes starting from readily available precursors. Common methods include:

  • Starting from Fluorinated Precursors: Utilizing fluorinated aldehydes or ketones as starting materials.
  • Cyclization Reactions: These reactions are often catalyzed by acids or bases to form the furan ring.
  • Oxidative Steps: Incorporating oxidation steps to introduce the required functional groups.

Industrial production may utilize continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity.

The applications of 3,4-difluoro-5,5-dimethyl-2(5H)-furanone span several fields:

  • Pharmaceuticals: Investigated as potential drug candidates due to their biological activities.
  • Materials Science: Used as intermediates in the synthesis of advanced materials and polymers.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases .

Interaction studies of 3,4-difluoro-5,5-dimethyl-2(5H)-furanone focus on its binding affinity to various biological targets. This includes enzyme inhibition studies where the compound's ability to modulate enzyme activity is assessed. These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3,4-difluoro-5,5-dimethyl-2(5H)-furanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-4-methyl-2(5H)-furanoneOne fluorine atom and one methyl groupExhibits different reactivity patterns
3-Bromo-4-methyl-2(5H)-furanoneOne bromine atom and one methyl groupShows higher reactivity due to bromine
2-Hydroxy-3-methyl-4-fluorofuranoneHydroxy group at position 2Potentially different biological activities

These compounds differ in their reactivity and biological activities due to variations in substituents on the furan ring. The presence of fluorine atoms enhances lipophilicity and may influence pharmacokinetic properties compared to other halogenated or substituted derivatives .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

148.03358575 g/mol

Monoisotopic Mass

148.03358575 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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